molecular formula C12H14N2O B13924854 (4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol

(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol

Cat. No.: B13924854
M. Wt: 202.25 g/mol
InChI Key: WEZZHPCKQRAHTG-UHFFFAOYSA-N
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Description

(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol is a chemical compound that features a pyrazole ring substituted with a phenyl group and a methanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol typically involves the reaction of 1,3-dimethyl-1H-pyrazole with a suitable phenylmethanol derivative. One common method is the Friedel-Crafts alkylation reaction, where the pyrazole ring is alkylated with a phenylmethanol derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions usually involve refluxing the reactants in an inert solvent like dichloromethane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and cost-effectiveness, potentially using continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol can undergo various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to a corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to remove the methanol group, forming a simpler pyrazole derivative.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol has several applications in scientific research:

Mechanism of Action

The mechanism of action of (4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The pyrazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenyl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .

Properties

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

[4-(1,3-dimethylpyrazol-4-yl)phenyl]methanol

InChI

InChI=1S/C12H14N2O/c1-9-12(7-14(2)13-9)11-5-3-10(8-15)4-6-11/h3-7,15H,8H2,1-2H3

InChI Key

WEZZHPCKQRAHTG-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1C2=CC=C(C=C2)CO)C

Origin of Product

United States

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